![molecular formula C17H15FN4O2 B2950413 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide CAS No. 1384672-51-8](/img/structure/B2950413.png)
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based inhibitors and has been shown to have promising activity against various types of cancer.
Mécanisme D'action
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide works by inhibiting the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which are involved in the regulation of transcriptional elongation. By inhibiting the activity of BRD4, 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide can prevent the expression of genes that are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, the compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases, including cancer, autoimmune disorders, and cardiovascular disease. 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide has also been shown to have activity against certain viruses, including HIV and hepatitis B.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide has a number of advantages for use in laboratory experiments. The compound is highly selective for BRD4, which makes it a useful tool for studying the role of this protein in various biological processes. In addition, 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, the compound has some limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are a number of future directions for research on 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide. One area of interest is the development of new analogs of the compound that have improved pharmacokinetic properties and increased potency. Another area of interest is the identification of biomarkers that can be used to predict response to treatment with 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide. Finally, there is interest in exploring the potential of 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide for use in combination therapy with other cancer drugs.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(methylcarbamoyl)methyl-1H-indole-6-carboxylic acid to form the desired product.
Applications De Recherche Scientifique
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have activity against various types of cancer, including leukemia, lymphoma, and solid tumors. The compound works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide can prevent the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-fluoro-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-19-16(23)10-22-7-5-11-2-3-13(9-14(11)22)21-17(24)12-4-6-20-15(18)8-12/h2-9H,10H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNLAVWUHQZPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

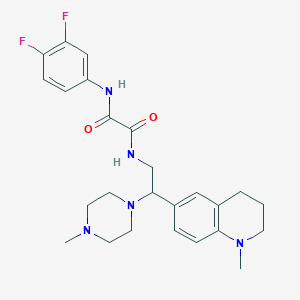
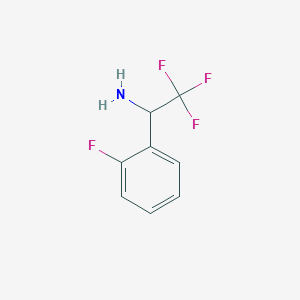
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
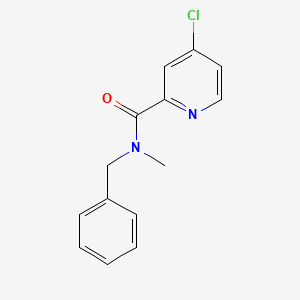
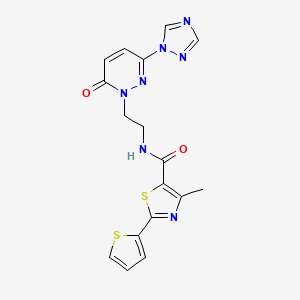
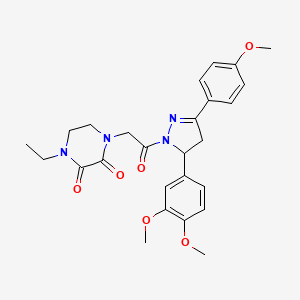
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
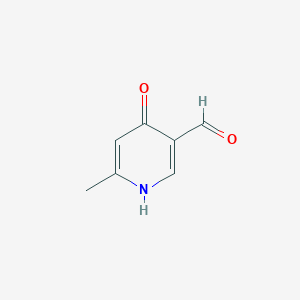
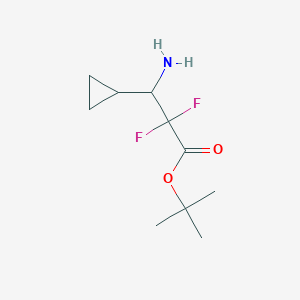
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)